molecular formula C23H22N2O6 B11156867 4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde

4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde

Cat. No.: B11156867
M. Wt: 422.4 g/mol
InChI Key: SCIVSDYPJQUAHX-UHFFFAOYSA-N
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Description

4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde involves multiple steps. One common method includes the reaction of 6-methoxy-2-oxo-2H-chromene-3-carbaldehyde with 4-(4-hydroxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine-1-carbaldehyde under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Properties

Molecular Formula

C23H22N2O6

Molecular Weight

422.4 g/mol

IUPAC Name

4-[2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C23H22N2O6/c1-29-19-6-7-21-17(12-19)13-20(23(28)31-21)16-2-4-18(5-3-16)30-14-22(27)25-10-8-24(15-26)9-11-25/h2-7,12-13,15H,8-11,14H2,1H3

InChI Key

SCIVSDYPJQUAHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)N4CCN(CC4)C=O

Origin of Product

United States

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